molecular formula C9H12N2O2 B15238175 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B15238175
M. Wt: 180.20 g/mol
InChI Key: OUSGCMAYLUOJLD-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This makes it distinct from other similar compounds and may confer unique biological activities and chemical reactivity .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7-4-10-8(9(12)13)11(7)5-6/h4,6H,2-3,5H2,1H3,(H,12,13)

InChI Key

OUSGCMAYLUOJLD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CN=C(N2C1)C(=O)O

Origin of Product

United States

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